Sulfinato sulfite
Description
Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is This compound , reflecting its composition as a hybrid anion combining sulfinate (SO₂⁻) and sulfite (SO₃²⁻) groups. Its molecular formula is O₅S₂²⁻ , with a computed molecular weight of 144.13 g/mol. The anion’s structure, depicted by its SMILES notation [O-]S(=O)OS(=O)[O-] , reveals two sulfonyl groups bridged by an oxygen atom, forming a dimeric configuration.
Key identifiers include:
- InChI :
InChI=1S/H2O5S2/c1-6(2)5-7(3)4/h(H,1,2)(H,3,4)/p-2 - InChIKey :
CSABAZBYIWDIDE-UHFFFAOYSA-L - CAS Registry Number : 7681-57-4 (for its disodium salt).
The term "this compound" is occasionally used interchangeably with disodium this compound in industrial contexts, though the latter specifically denotes the sodium salt form.
Historical Context and Discovery
This compound emerged as a characterized compound in the late 20th century, coinciding with advancements in sulfur-oxygen anion research. Its discovery is intertwined with the study of sulfite derivatives, particularly in industrial applications such as water treatment and preservative formulations. Early syntheses involved the controlled oxidation of sulfites or the reaction of sulfur dioxide with sulfates under specific pH conditions, a method later refined to isolate this compound salts.
The compound gained recognition through its inclusion in chemical registries, such as PubChem (CID 4072344), which cataloged its structural and physicochemical properties by 2005. Its sodium salt, disodium this compound, became commercially significant in sectors requiring stable sulfite sources, as evidenced by its production by firms like Thai Organic Chemicals Co., Ltd..
Role in Sulfur-Oxygen Anion Chemistry
This compound occupies a unique niche among sulfur-oxygen anions due to its mixed-valent sulfur centers. Unlike sulfate (SO₄²⁻) or sulfite (SO₃²⁻) , which feature uniform sulfur oxidation states (+6 and +4, respectively), this compound contains both sulfinate (S⁺⁴) and sulfite (S⁺⁴) moieties, linked via an oxygen bridge. This structural duality enables reactivity patterns distinct from simpler anions, such as participation in redox equilibria and coordination with metal ions.
Comparatively, sulfite sulfates (e.g., [O₃SOSO₃]⁴⁻) represent another class of mixed sulfur-oxygen anions but differ in their sulfate-sulfite hybridization, contrasting with this compound’s sulfinate-sulfite architecture. The latter’s ability to form stable complexes with cations like sodium (Na⁺) and copper (Cu⁺) underscores its versatility in inorganic syntheses, as seen in compounds such as copper(1+) this compound (Cu₂O₅S₂) .
Properties
IUPAC Name |
sulfinato sulfite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O5S2/c1-6(2)5-7(3)4/h(H,1,2)(H,3,4)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSABAZBYIWDIDE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)OS(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5S2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Neuroprotective Applications
Cytoprotective Properties
Recent studies have highlighted the cytoprotective effects of sulfite on neurons exposed to oxidative stress. In a study published in PubMed, it was found that sulfite can protect primary cultures of rat neurons from oxytosis induced by high concentrations of glutamate. The mechanism involves the conversion of cystine to cysteine, which is crucial for maintaining cellular health during oxidative stress. Physiological concentrations of sulfite were shown to increase intracellular levels of cysteine and glutathione, thereby enhancing neuronal survival under stress conditions .
Key Findings
- Concentration : Free sulfite at approximately 2 μM in rat brains converts cystine to cysteine more efficiently than other sulfur compounds.
- Mechanism : Increased cysteine levels lead to enhanced glutathione synthesis.
- Implications : Potential therapeutic applications for neuronal diseases related to oxidative stress.
Case Study: Cognitive Function
Another study examined the effects of sulfite on cognitive function in rats with sulfite oxidase deficiency. While normal rats exhibited no significant neurotoxic effects from sulfite, those deficient in the enzyme showed impaired learning capabilities when exposed to sulfite. This indicates that while sulfite can be protective under certain conditions, it may also pose risks in specific populations .
Synthesis of Organosulfur Compounds
Sodium sulfinates, closely related to sulfinato sulfite, serve as versatile building blocks in organic synthesis. They can participate in various reactions to form valuable organosulfur compounds such as sulfonamides, sulfides, and sulfonates. A comprehensive review has documented their applications in synthesizing thiosulfonates and other sulfur-containing compounds through C–S and N–S bond-forming reactions .
Applications Overview
| Compound Type | Examples | Applications |
|---|---|---|
| Thiosulfonates | R–SO₂S–R' | Pharmaceuticals |
| Sulfonamides | R–SO₂N–R' | Agrochemicals |
| Sulfides | R–S–R' | Flavoring agents |
| Sulfones | R–SO₂–R' | Industrial chemicals |
Mechanistic Insights
- Reactivity : Sodium sulfinates exhibit nucleophilic and electrophilic behavior depending on reaction conditions.
- Innovative Techniques : Recent advancements include photoredox catalytic transformations and electrochemical syntheses that enhance the utility of sodium sulfinates in organic chemistry.
Environmental Chemistry
This compound also plays a crucial role in environmental applications, particularly in water treatment processes. Its oxidation reactions are employed in scrubber systems for removing sulfur dioxide from industrial emissions. Studies have shown that sodium sulfite can effectively reduce pollutants through oxidation processes, contributing to cleaner air and water .
Environmental Impact
- Oxidation Reactions : Sodium sulfite is utilized in various oxidation processes that help mitigate environmental pollutants.
- Applications : Used in scrubbers, photography, and as reducing agents in chemical processes.
Chemical Reactions Analysis
Oxidation Reactions with Oxygen
Sulfite ions undergo autoxidation in aqueous solutions, forming sulfate ions (SO₄²⁻) in the presence of oxygen. This reaction is pH-dependent and accelerates in basic conditions:
Kinetic Highlights (Sources: ):
-
The reaction proceeds via free-radical intermediates, including SO₃⁻- and SO₅⁻- .
-
Iron porphyrin complexes (e.g., Feᴵᴵᴵ(TPPS)) catalyze rapid redox cycling (seconds) between Feᴵᴵᴵ and Feᴵⱽ states during sulfite oxidation .
-
Rate constants for sulfite oxidation by radicals vary significantly (Table 1).
Table 1: Rate constants for sulfite reactions with radicals
| Radical | pH | Rate Constant (M⁻¹s⁻¹) | Source |
|---|---|---|---|
| - OH + HSO₃⁻ | – | 9.5 × 10⁹ | |
| - OH + SO₃²⁻ | – | 5.5 × 10⁹ | |
| O₃ + SO₃²⁻ | 14 | 3 × 10⁸ | |
| O₂⁻- + SO₃²⁻ | 9.8 | 82 |
Acid-Base Equilibria
In aqueous solutions, sulfite ions act as weak bases, undergoing hydrolysis to form bisulfite (HSO₃⁻) and sulfurous acid (H₂SO₃):
Under acidic conditions, sulfurous acid decomposes to release sulfur dioxide gas:
-
Sulfite solutions are basic (pH ~9.8 for 1% sodium sulfite) .
-
Acidification shifts equilibria toward SO₂ gas evolution.
Redox Reactions with Permanganate
Sulfite ions reduce permanganate (MnO₄⁻) in acidic media, a reaction used analytically to detect sulfur dioxide:
Mechanistic Insight :
Reactivity with Sulfur-Containing Species
Sulfite reacts with sulfide (S²⁻) to form thiosulfate (S₂O₃²⁻), a reaction critical in flue gas desulfurization:
Kinetic Parameters (Source: ):
-
Rate equation:
at pH 8–9. -
Activation energy: ~30 kJ/mol (temperature-dependent).
Reactions with Aldehydes and Ketones
Sulfite forms bisulfite adducts with aldehydes, while ketones yield sulfonic acids:
Applications :
Interaction with Reactive Groups
Sulfite salts exhibit reactivity with multiple chemical classes (Source: ):
Table 2: Reactive groups interacting with sulfite salts
| Reactive Group | Interaction Outcome |
|---|---|
| Strong oxidizers (e.g., O₃, Cl₂) | Rapid oxidation to sulfate |
| Acids (e.g., HCl) | SO₂ gas evolution |
| Aldehydes | Bisulfite adduct formation |
| Metal hydrides (e.g., NaH) | Redox reactions, H₂ gas release |
Biochemical Transformations
Sulfite oxidase in hepatic cells catalyzes sulfite oxidation to sulfate, a detoxification pathway:
-
Rat liver hepatocytes convert sulfite to sulfate at rates up to 2 mmol/L without cytotoxicity.
-
Glutathione S-transferase inhibition by glutathione S-sulfonate highlights metabolic vulnerabilities .
This synthesis integrates experimental kinetics, mechanistic pathways, and practical applications of sulfite chemistry. The reactions underscore sulfite’s dual role as a reductant and nucleophile, influenced by pH, catalysts, and reactant concentrations.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Sulfite distinguishes itself from related sulfur-oxygen compounds through its molecular geometry, bonding, and functional groups.
| Compound | Formula | Structure | Bonding |
|---|---|---|---|
| Sulfite | SO₃²⁻ | Trigonal pyramidal | Ionic/covalent (S–O bonds) |
| Sulfate | SO₄²⁻ | Tetrahedral | Ionic/covalent (S–O bonds) |
| Sulfonate | R–SO₃⁻ | Trigonal planar (S–O) | Covalent (organic–S linkage) |
| Hydrogen Sulfite | HSO₃⁻ | Trigonal pyramidal | Ionic/covalent (H–S–O bonds) |
- Sulfate (SO₄²⁻) : More oxidized than sulfite, sulfate’s tetrahedral structure confers stability, making it a common endpoint in sulfur oxidation pathways .
- Sulfonate (R–SO₃⁻) : Contains an organic group (R) bonded to SO₃⁻, enhancing solubility and surfactant properties .
- Hydrogen Sulfite (HSO₃⁻) : Acts as a weak acid in aqueous solutions, dissociating into sulfite (SO₃²⁻) and H⁺ ions .
Chemical Reactivity and Redox Behavior
Sulfite as a Reducing Agent
Sulfite donates electrons in redox reactions, exemplified by:
- Oxidation to Sulfate :
$ 2\ \text{Na}2\text{SO}3 + \text{O}2 \rightarrow 2\ \text{Na}2\text{SO}_4 $ (catalyzed by dissolved oxygen and transition metals) . - Radical Chemistry : Sulfite (SO₃²⁻) reacts with hydroxyl radicals (·OH) to form sulfite radicals (SO₃·⁻), which participate in advanced oxidation processes for pollutant degradation .
Sulfonate Reactivity
Sulfonates exhibit stability across pH ranges due to strong S–C bonds, making them ideal for detergents and emulsifiers .
Sulfite Oxidase (SO) in Eukaryotes
- Function : Converts toxic sulfite to sulfate, linked to molybdenum cofactors in mitochondria .
- Deficiency : Human SO deficiency causes neurological damage, underscoring sulfite’s toxicity if unregulated .
Microbial Sulfur Assimilation
- Sulfate Reduction : Microbes like Chloroflexi and Gammaproteobacteria assimilate sulfate into cysteine via sulfite intermediates (PAPS → sulfite → sulfide) .
- Sulfite Oxidation : Environmental microbes (e.g., Alphaproteobacteria) oxidize sulfite to sulfate via Sox complexes, critical in sulfur cycling .
Preparation Methods
Reduction of Sulfonyl Chlorides with Sulfite Salts
The reduction of sulfonyl chlorides using sulfite or hydrogensulfite salts represents a cornerstone in sulfinate synthesis. As detailed in , this method involves reacting a sulfonyl chloride (R-SO₂Cl) with sodium sulfite (Na₂SO₃) or sodium hydrogensulfite (NaHSO₃) in the presence of hydrogenphosphate. The reaction proceeds via a two-electron transfer mechanism, where the sulfite ion acts as a nucleophile, displacing chloride and forming a sulfinate intermediate.
Key Reaction Conditions :
-
Solvent System : A biphasic mixture of organic solvent (e.g., dichloromethane) and water facilitates phase transfer and enhances yield .
-
Temperature : Reactions typically proceed at 25–60°C, with higher temperatures accelerating kinetics but risking side reactions .
-
Catalyst : Hydrogenphosphate buffers maintain optimal pH (6.5–7.5), stabilizing intermediates and preventing hydrolysis .
Substrate Scope :
Aryl sulfonyl chlorides with electron-donating groups (e.g., methoxy, methyl) exhibit higher reactivity due to reduced steric hindrance and enhanced nucleophilic attack . For example, 4-methoxybenzenesulfonyl chloride reacts with Na₂SO₃ to yield 4-methoxybenzenesulfinate at 85% efficiency .
Sulfonyl Hydrazide Reduction with Sulfite Agents
A novel approach leverages sulfonyl hydrazides and alcohols in the presence of sulfite-based reducing agents. As per , sodium sulfite (Na₂SO₃) promotes the coupling of sulfonyl hydrazides (R-SO₂-NH-NH₂) with alcohols (R-OH) under mild conditions. This method avoids transition metals and operates efficiently in air, making it industrially scalable.
Mechanistic Pathway :
-
Reduction Step : Na₂SO₃ reduces the sulfonyl hydrazide to a sulfinate anion (R-SO₂⁻).
-
Alkoxylation : The sulfinate anion reacts with the alcohol-derived carbocation, forming the sulfinate ester (R-SO₂-O-R') .
Optimized Parameters :
-
Temperature : 80°C balances reaction rate and selectivity, minimizing sulfone byproducts .
-
Reducing Agent Ratio : A 2:1 molar ratio of Na₂SO₃ to hydrazide ensures complete reduction .
-
Substrate Compatibility : Primary alcohols (e.g., methanol, ethanol) achieve >90% yields, while secondary alcohols require longer reaction times .
Example :
4-Methoxybenzenesulfonyl hydrazide reacts with methanol and Na₂SO₃ at 80°C for 6 hours, yielding 4-methoxybenzenesulfinate methyl ester at 92% efficiency .
Sulfite Ester Derivatization via Azasulfur(IV) Intermediates
Recent advances exploit sulfite esters as precursors for azasulfur(IV) derivatives, which are subsequently functionalized into sulfinate sulfites. As reported in , dichloramine T (TsNCl₂) reacts with elemental sulfur in 1,2-dichloroethane (DCE) to generate sulfinimidoyl chlorides. Trapping these intermediates with neopentylene glycol disodium salt yields stable sulfinate sulfite esters.
Critical Insights :
-
Light Sensitivity : Reactions conducted in darkness improve yields by 15–20%, likely due to reduced radical side reactions .
-
Solvent Effects : Chlorinated solvents (e.g., DCE) enhance electrophilicity of intermediates, favoring S–S bond formation .
Case Study :
The reaction of TsNCl₂ with sulfur in DCE under TBAB catalysis produces tosylimidothionyl chloride, which is quenched with neopentylene glycol to form the corresponding sulfinate sulfite ester in 81% yield .
Comparative Analysis of Preparation Methods
Key Trends :
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying sulfite species in aqueous matrices, and how can cross-interference from coexisting anions be minimized?
- Methodological Answer : Use electrochemical sensors (e.g., MOWS₂ nanocomposite-modified electrodes) for high sensitivity and selectivity. Employ standard addition techniques to mitigate matrix effects in real samples like river water. Calibrate with controlled pH buffers (pH 8.0–9.0) to stabilize sulfite ions and avoid oxidation artifacts. For validation, compare results with iodometric titration under anaerobic conditions to prevent sulfite degradation .
- Key Parameters :
| Method | Detection Limit (μM) | Recovery (%) | R.S.D. (%) |
|---|---|---|---|
| MOWS₂/SPE | 0.12 | 95–102 | ≤3.5 |
| Iodometric Titration | 5.0 | 90–98 | ≤5.0 |
Q. How can researchers optimize sulfite activation systems for advanced oxidation processes (AOPs), and what parameters critically influence reaction efficiency?
- Methodological Answer : Evaluate activators like Cu₂S for sulfite-based AOPs by analyzing electron transfer kinetics via electrochemical impedance spectroscopy (EIS) and chronoamperometry (i–t curves). Key parameters include:
- pH : Optimal at 8.0 for iohexol degradation .
- Sulfite Concentration : 500 mM for sustained radical generation .
- Catalyst Dosage : 0.025 g L⁻¹ Cu₂S to balance cost and efficacy .
Advanced Research Questions
Q. How do contradictions in reported sulfite activation mechanisms (e.g., CuO vs. Cu₂S) arise, and what experimental strategies resolve these discrepancies?
- Methodological Answer : Compare activation efficiency using EIS Nyquist plots to identify charge-transfer resistance differences. For Cu₂S, lower impedance (e.g., 15 Ω vs. CuO’s 45 Ω) correlates with higher sulfite utilization rates . Use scavenger experiments (e.g., ethanol for •OH, tert-butanol for SO₄•⁻) to isolate dominant reactive species. Reconcile divergent findings by standardizing sulfite decay measurement protocols (e.g., UV-Vis at 260 nm) .
Q. What computational or empirical models effectively predict sulfite oxidation kinetics in complex systems, such as ammonia-based desulfurization processes?
- Methodological Answer : Develop a first-principles model integrating sulfite (S(IV)) oxidation rates with mass transfer coefficients (e.g., O₂ diffusion in spray towers). Validate against lab-scale data using error margins ≤±20% .
- Model Inputs :
| Variable | Range | Impact on Oxidation Rate |
|---|---|---|
| pH | 4.0–8.0 | Maximized at neutral pH |
| Temperature | 25–60°C | Arrhenius dependence above 40°C |
| O₂ Partial Pressure | 0.1–1.0 atm | Linear correlation |
Q. How can researchers address inconsistencies in sulfite stability during long-term storage or analysis, particularly in environmental samples?
- Methodological Answer : Stabilize sulfite with EDTA (1 mM) to chelate metal catalysts of oxidation. For storage, acidify samples to pH ≤3.0 and analyze within 24 hours. Cross-validate using differential pulse voltammetry (DPV) and ion chromatography to distinguish sulfite from sulfate degradation products .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
